N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide
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Description
N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C17H17ClN4O4S and its molecular weight is 408.86. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) has been identified as an effective promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This process demonstrates excellent chemoselectivity between aryl iodides and aryl bromides, allowing for the formation of a wide array of N-arylation products under mild conditions that are tolerant to a variety of functional groups (Bhunia, De, & Ma, 2022).
Synthetic Methodology
The synthesis and structural characterization of metal complexes with pyridine-based oxazolidinone ligands have been explored, focusing on their coordination behavior and catalytic activities. For example, the synthesis of 3-phenyl-2-(pyridin-2-yl)oxazolidine ligands and their coordination to Ni(II) and Pd(II) centers have been investigated, with these complexes showing activity as catalysts under mild conditions in aza-Michael reactions (Ardizzoia, Brenna, & Therrien, 2012).
Biological Activity Studies
Research into the biological activities of oxazolidinone derivatives has been a significant area of application. Studies have delved into the therapeutic effects of oxazolidinone compounds against bacterial infections. For instance, DA-7218, a novel oxazolidinone prodrug, has shown promising activity against Nocardia brasiliensis in experimental murine actinomycetoma, suggesting potential therapeutic applications for mycetoma caused by this bacterium (Espinoza-González et al., 2008).
Structural and Property Investigations
The crystal structures and properties of various oxazolidinone derivatives have been analyzed to understand their interactions and stability better. For example, studies on the crystal structure and biological activities of specific oxazolidinone compounds have revealed interesting insights into their fungicidal activities and structural stability, highlighting weak intermolecular interactions that stabilize their crystal structures (Xu et al., 2008).
Properties
IUPAC Name |
N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O4S/c18-14-5-4-13(9-15(14)22-7-2-8-27(22,25)26)21-17(24)16(23)20-11-12-3-1-6-19-10-12/h1,3-6,9-10H,2,7-8,11H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSFGANKTKWPOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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